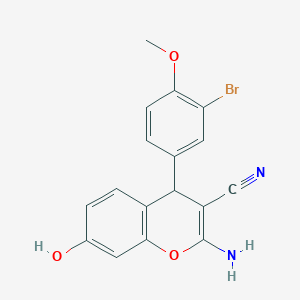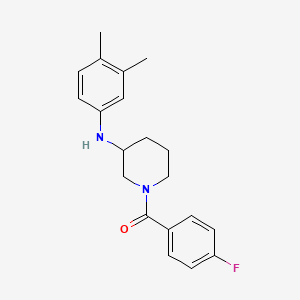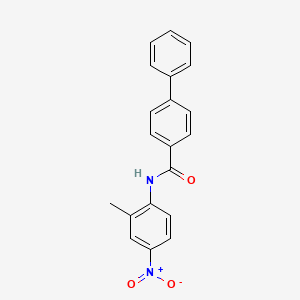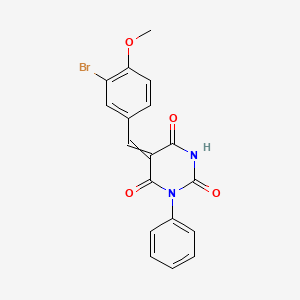
2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile, also known as BMHPC, is a chemical compound that belongs to the class of chromene derivatives. This compound has gained significant interest in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is not fully understood. However, it has been proposed that 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been found to induce apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential. In addition, 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and xanthine oxidase. 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the production of COX-2 and iNOS. Moreover, 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to scavenge free radicals and protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer and anti-inflammatory activities. However, there are also some limitations associated with the use of 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile in lab experiments. For example, its mechanism of action is not fully understood, and its toxicity profile is not well established. Moreover, its solubility in aqueous solutions is limited, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile. Firstly, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, the toxicity profile of 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile needs to be investigated to determine its safety for human use. Thirdly, the development of more efficient synthesis methods and analogs of 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile may lead to the discovery of more potent and selective compounds. Finally, the therapeutic potential of 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile in other diseases, such as neurodegenerative disorders, should be explored.
Conclusion:
In conclusion, 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a promising chemical compound that exhibits potent anticancer, anti-inflammatory, and antioxidant activities. Its synthesis method is relatively simple, and it has been extensively studied for its potential therapeutic applications. However, more research is needed to fully understand its mechanism of action, toxicity profile, and therapeutic potential. The future directions for research on 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile are numerous, and its discovery may lead to the development of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves the reaction of 3-bromo-4-methoxyphenylacetonitrile with salicylaldehyde in the presence of ammonium acetate and glacial acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The yield of 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile obtained by this method is around 70%.
Applications De Recherche Scientifique
2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Moreover, 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to scavenge free radicals and protect cells from oxidative stress.
Propriétés
IUPAC Name |
2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-22-14-5-2-9(6-13(14)18)16-11-4-3-10(21)7-15(11)23-17(20)12(16)8-19/h2-7,16,21H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMNXBUYJNTGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4956250.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4956272.png)
![(3aS*,6aR*)-3-(2-methoxybenzyl)-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4956276.png)
![5-imino-2-(3-methylphenyl)-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4956280.png)

![3-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4956289.png)


![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B4956294.png)
![2,5-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4956307.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4956329.png)
![7-{[bis(2-hydroxyethyl)amino]methyl}-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol hydrochloride](/img/structure/B4956331.png)
![N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4956341.png)
